Methylmelamine
Overview
Description
Mechanism of Action
Target of Action
Methylmelamine, a derivative of melamine, is a compound that has been incorporated into a number of compounds which have evoked interest as antitumor agents It’s known that melamine derivatives have been used in the production of various products such as wood panels, paints, coatings, foam seatings, mattresses, and automotive brake tubes .
Mode of Action
Methylmelamines undergo direct vinylation with acetylene to the corresponding vinylmelamines in more than 95% conversion .
Biochemical Pathways
For instance, melamine is used in the production of melamine-formaldehyde (MF) resins .
Pharmacokinetics
Studies on hexathis compound (hmm), a related compound, have shown that it and its main metabolites undergo extensive demethylation . More research is needed to fully understand the ADME properties of this compound.
Result of Action
It’s known that melamine derivatives have been used in the production of various products, indicating their potential to interact with and modify various materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, melamine and its derivatives are used in a variety of industrial and domestic applications, suggesting that their action can be influenced by the specific conditions of these applications . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylmelamine can be synthesized through the alkylation of melamine. One common method involves the reaction of melamine with formaldehyde and methanol under acidic conditions. The process typically involves the following steps:
Reaction with Formaldehyde: Melamine reacts with formaldehyde to form hexamethylolmelamine.
Etherification: Hexamethylolmelamine is then etherified with methanol to produce hexamethoxythis compound.
Neutralization and Distillation: The reaction mixture is neutralized with an alkali, followed by reduced pressure distillation to obtain the final product
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: Methylmelamine undergoes various chemical reactions, including:
Vinylation: this compound can be directly vinylated with acetylene to form vinylmelamines.
Polymerization: this compound derivatives can undergo free radical polymerization to form linear and cross-linked polymers.
Common Reagents and Conditions:
Vinylation: Acetylene is used as the reagent for vinylation, typically under controlled temperature and pressure conditions.
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) are commonly used for polymerization reactions.
Major Products:
Vinylmelamines: Formed through vinylation, these compounds are used in the production of cross-linked polymers.
Scientific Research Applications
Methylmelamine and its derivatives have found applications in various scientific research fields:
Comparison with Similar Compounds
Methylmelamine can be compared with other triazine derivatives, such as:
Hexathis compound: Known for its antitumor activity, hexathis compound is structurally similar to this compound but has six methyl groups attached to the triazine ring.
Pentathis compound: Another derivative with five methyl groups, it has been investigated for its clinical applications.
Uniqueness: this compound’s unique properties, such as its ability to undergo vinylation and polymerization, make it a valuable compound in polymer chemistry. Its potential antitumor activity also sets it apart from other triazine derivatives.
Properties
IUPAC Name |
2-N-methyl-1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6/c1-7-4-9-2(5)8-3(6)10-4/h1H3,(H5,5,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRPRMNBTVRDFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158777 | |
Record name | Melamine, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13452-77-2 | |
Record name | Methylmelamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13452-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melamine, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013452772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melamine, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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